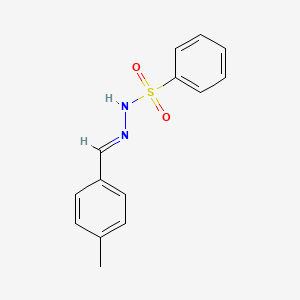

N'-(4-Methylbenzylidene)benzenesulfonohydrazide

Description

N'-(4-Methylbenzylidene)benzenesulfonohydrazide is a hydrazone derivative synthesized via the condensation of 4-methylbenzaldehyde with benzenesulfonohydrazide. The compound crystallizes in a twisted conformation around the sulfonyl group, with a C–S–N–N torsion angle of −62.4° in its 4-chloro analog, as observed in related structures . It forms intermolecular N–H⋯O hydrogen bonds, leading to one-dimensional chains in the crystal lattice . This compound has been studied for its structural and supramolecular features, particularly the influence of the 4-methyl substituent on packing and interactions .

Properties

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-12-7-9-13(10-8-12)11-15-16-19(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNFPAAQLQIDCN-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-(4-Methylbenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and benzenesulfonohydrazide . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-(4-Methylbenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

N'-(4-Methylbenzylidene)benzenesulfonohydrazide can be synthesized through the condensation reaction of 4-methylbenzaldehyde with benzenesulfonohydrazide. The synthesis typically involves the following steps:

- Reagents : 4-Methylbenzaldehyde, benzenesulfonohydrazide, and an appropriate solvent (such as ethanol).

- Reaction conditions : The mixture is usually refluxed for several hours to facilitate the formation of the hydrazone.

- Purification : The product is purified via recrystallization from suitable solvents.

Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow it to participate in various reactions, including:

- Condensation Reactions : It can react with various electrophiles to form more complex molecules.

- Cyclization Reactions : The compound can undergo cyclization to form heterocyclic compounds, which are valuable in pharmaceuticals.

Medicinal Chemistry

Research has indicated that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown that sulfonohydrazones possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Materials Science

This compound can also be utilized in materials science:

- Polymer Chemistry : It can serve as a monomer or crosslinking agent in the synthesis of polymers with specific properties.

- Sensors : The compound's ability to undergo specific chemical changes makes it a candidate for developing chemical sensors.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study published in the Journal of Chemical Society Pakistan highlighted its synthesis and characterization, providing insights into its potential uses in organic reactions .

- Research on N-Heterocyclic carbene-catalyzed reactions demonstrated how similar sulfonohydrazones can facilitate efficient syntheses of complex organic molecules .

- Investigations into the crystal structures of related compounds revealed how substituents influence their chemical behavior and potential applications .

Data Tables

Mechanism of Action

The mechanism of action of N’-(4-Methylbenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with enzymes and proteins critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The substituent on the benzylidene ring significantly impacts molecular geometry and supramolecular assembly. Key comparisons include:

- Torsion Angles: Electron-withdrawing groups (e.g., NO₂) introduce greater conformational flexibility, as seen in the asymmetric unit of the 4-nitro derivative, which contains two molecules with torsion angles of −46.8° and 56.8° .

- Hydrogen Bonding : The 4-methyl and 4-chloro analogs form robust N–H⋯O dimers, whereas nitro or ortho-methyl substituents disrupt this pattern, leading to alternative packing modes .

Physicochemical Properties

- Melting Points :

- Synthetic Yields :

- 4-Methyl derivatives typically yield 60–64% , comparable to 4-chloro analogs (55–65%) but lower than nitro-substituted variants (70–75%) due to steric and electronic effects .

Biological Activity

N'-(4-Methylbenzylidene)benzenesulfonohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as Schiff bases, which are formed through the condensation of carbonyl compounds with hydrazines. The general structure can be represented as follows:

The synthesis typically involves the reaction of 4-methylbenzaldehyde with benzenesulfonohydrazide, leading to the formation of the hydrazone linkage characteristic of Schiff bases. The synthesis methods often include characterization through spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Aslan et al. demonstrated that derivatives of this compound showed measurable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a therapeutic agent .

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 50 |

| This compound | E. coli | 40 |

| Other derivatives | Various strains | Varies |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism by which it may reduce inflammation . The specific pathways involved include inhibition of NF-kB activation, which plays a crucial role in inflammatory responses.

Case Studies and Experimental Findings

- Study on Antibacterial Activity : A comprehensive study assessed the antibacterial efficacy of several Schiff base derivatives, including this compound. The results indicated that this compound significantly inhibited bacterial growth compared to control groups .

- In Vivo Anti-inflammatory Study : An experimental model involving induced inflammation in rodents demonstrated that administration of this compound led to a marked reduction in swelling and pain, supporting its potential use in treating inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of the hydrazone functional group allows for chelation with metal ions, potentially disrupting bacterial enzyme functions or altering cell wall integrity.

Conclusion and Future Directions

This compound shows promising biological activity, particularly in antimicrobial and anti-inflammatory applications. Further research is warranted to explore its mechanisms of action, optimize its efficacy, and evaluate its safety profile for potential therapeutic use.

Future studies should focus on:

- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with target pathogens.

- Clinical Trials : Evaluating its effectiveness and safety in human subjects.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.